

H-alpha-Prg-D-Ala-OH: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	H-alpha-Prg-D-Ala-OH	
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For researchers, scientists, and drug development professionals, this document provides an indepth technical guide to the dipeptide **H-alpha-Prg-D-Ala-OH**, covering its fundamental properties, synthesis, and potential applications.

This guide summarizes key data, outlines experimental protocols, and visualizes potential workflows and biological pathways related to **H-alpha-Prg-D-Ala-OH**, a specialized dipeptide incorporating the non-natural amino acid propargylglycine.

Core Properties of H-alpha-Prg-D-Ala-OH

The fundamental physicochemical properties of **H-alpha-Prg-D-Ala-OH** are summarized in the table below, providing a quick reference for experimental design and execution.

Property	Value	Reference
CAS Number	1231709-27-5	[1]
Molecular Weight	127.14 g/mol	[1]
Molecular Formula	C6H9NO2	[1]
Purity	> 96%	[1]
SMILES	NINVALID-LINK (CC#C)C(O)=O	[1]



Synthesis and Experimental Protocols

The synthesis of **H-alpha-Prg-D-Ala-OH**, a dipeptide, is most commonly achieved through Solid Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of D-propargylglycine introduces a terminal alkyne group, which is a valuable chemical handle for further modifications.[2][3]

General Solid Phase Peptide Synthesis (SPPS) Protocol for Dipeptides

This protocol outlines a standard Fmoc/tBu-based SPPS strategy that can be adapted for the synthesis of **H-alpha-Prg-D-Ala-OH**.

Materials:

- Fmoc-D-Ala-OH
- Fmoc-L-propargylglycine or Fmoc-D-propargylglycine
- Rink Amide MBHA resin or Wang resin
- N,N-Dimethylformamide (DMF)
- Piperidine solution in DMF (20%)
- Coupling reagents: e.g., HBTU/HOBt or HATU
- N,N-Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)
- Diethyl ether

Procedure:



- Resin Swelling: The resin is swollen in DMF in a reaction vessel.
- Fmoc-D-Alanine Coupling: The C-terminal amino acid, Fmoc-D-Ala-OH, is activated using a coupling reagent and coupled to the resin in the presence of DIEA. The reaction is monitored for completion (e.g., using a Kaiser test).
- Washing: The resin is washed thoroughly with DMF to remove excess reagents and byproducts.
- Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resinbound D-alanine by treatment with a 20% piperidine solution in DMF.
- Washing: The resin is again washed with DMF to remove piperidine and byproducts.
- Fmoc-Propargylglycine Coupling: The next amino acid, Fmoc-L-propargylglycine, is activated and coupled to the deprotected N-terminus of the resin-bound D-alanine.
- Washing: The resin is washed with DMF and DCM.
- Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal propargylglycine.
- Cleavage and Deprotection: The dipeptide is cleaved from the resin, and side-chain protecting groups (if any) are removed by treatment with a TFA cleavage cocktail.
- Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: The specific choice of resin, coupling reagents, and cleavage cocktail may vary depending on the desired C-terminal modification (acid or amide) and the specific properties of the peptide.

Caption: General workflow for the synthesis of **H-alpha-Prg-D-Ala-OH** via SPPS.

Potential Applications and Signaling Pathways

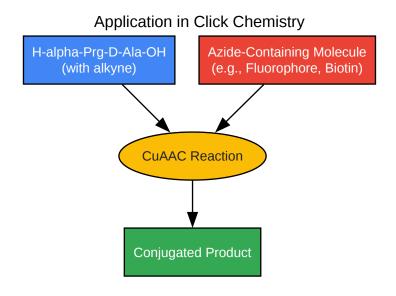
While specific biological signaling pathways for **H-alpha-Prg-D-Ala-OH** are not yet extensively documented, the unique properties of its constituent amino acids suggest several promising



areas of research.

Click Chemistry and Bioconjugation

The terminal alkyne group of the propargylglycine residue makes **H-alpha-Prg-D-Ala-OH** a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][4] This allows for the efficient and specific conjugation of the dipeptide to various molecules, including fluorescent dyes, biotin, or larger biomolecules like proteins and nucleic acids.[3]



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Caption: Schematic of **H-alpha-Prg-D-Ala-OH** utilization in a CuAAC reaction.

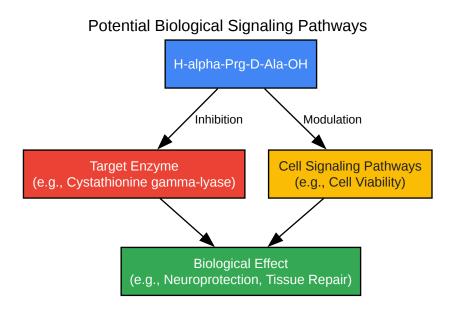
Enzyme Inhibition

D-propargylglycine is known to be an inhibitor of enzymes such as cystathionine gamma-lyase, which is involved in hydrogen sulfide metabolism.[3] This suggests that dipeptides containing this amino acid, like **H-alpha-Prg-D-Ala-OH**, could be investigated as potential enzyme inhibitors for therapeutic applications, particularly in neuroprotection and cardiovascular research.[3]

Biological Activity of D-Alanine Dipeptides



Research has indicated that D-alanine dipeptides can possess biological activity. For instance, some D-alanine dipeptides have been shown to promote the viability of human proximal tubular epithelial cells, suggesting potential therapeutic applications in conditions like acute kidney injury.[5] The incorporation of the propargylglycine residue could further modulate this activity or provide a means for targeted delivery.



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Caption: Potential biological targets and signaling pathways for H-alpha-Prg-D-Ala-OH.

Conclusion

H-alpha-Prg-D-Ala-OH is a versatile dipeptide with significant potential in various research and development areas. Its synthesis via established SPPS protocols is straightforward, and the presence of a terminal alkyne group opens up a wide range of possibilities for bioconjugation and the development of targeted therapeutic agents. Further investigation into its specific biological activities and signaling pathways is warranted to fully explore its potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

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References

- 1. precisepeg.com [precisepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability PubMed [pubmed.ncbi.nlm.nih.gov]
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